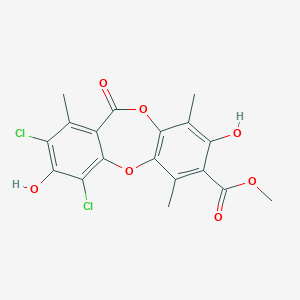
Leoidin
Descripción general
Descripción
Leoidin es un compuesto depsidónico originalmente aislado del liquen Lecanora gangaleoides. Fue publicado por primera vez en 1986 y desde entonces ha sido reconocido por sus actividades antibacterianas e inhibidoras de enzimas . Se sabe que this compound inhibe la síntesis de proteínas en Pseudomonas aeruginosa y se identifica como un inhibidor débil de la 15-hidroxiprostaglandina deshidrogenasa humana .
Mecanismo De Acción
Leoidin ejerce sus efectos principalmente inhibiendo la fenilalanil-tRNA sintetasa (PheRS) en Pseudomonas aeruginosa. Esta inhibición previene la síntesis de proteínas, ejerciendo así un efecto bacteriostático . Además, this compound inhibe la polipéptido 1B1 de transporte de aniones orgánicos (OATP1B1) y OATP1B3, que participan en el transporte de varias moléculas a través de las membranas celulares .
Análisis Bioquímico
Biochemical Properties
Leoidin has been identified as a weak inhibitor of human HPGC (15-hydroxyprostaglandin dehydrogenase) and of sodium fluorescein uptake in OATP1B1- or OATP1B3-transfected CHO cells . It is bacteriostatic, targeting PheRS .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of protein synthesis. By targeting PheRS, this compound can potentially disrupt protein synthesis within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PheRS, an enzyme involved in protein synthesis. By inhibiting this enzyme, this compound can disrupt the process of protein synthesis .
Métodos De Preparación
Leoidin se puede sintetizar a través de varias rutas químicas. El compuesto generalmente se aísla de fuentes naturales como los líquenes. La preparación sintética implica el uso de solventes específicos como etanol, metanol, dimetilformamida (DMF) o dimetilsulfóxido (DMSO) para disolver el compuesto . Los métodos de producción industrial no están ampliamente documentados, pero la aislamiento de fuentes naturales sigue siendo un método principal.
Análisis De Reacciones Químicas
Leoidin experimenta varios tipos de reacciones químicas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque las condiciones y reactivos específicos para estas reacciones están menos documentados.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y metoxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Leoidin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de la depsidona y su reactividad.
Medicina: El compuesto se está investigando por su posible uso en el tratamiento de infecciones bacterianas debido a su capacidad para inhibir la síntesis de proteínas.
Comparación Con Compuestos Similares
Leoidin es único debido a sus efectos inhibitorios específicos sobre la síntesis de proteínas y su doble inhibición de OATP1B1 y OATP1B3. Los compuestos similares incluyen otras depsidonas y productos naturales con propiedades antibacterianas. Algunos de estos compuestos similares son:
- Depsidonas de especies de Parmotrema : Estos compuestos también exhiben actividades antibacterianas y comparten similitudes estructurales con this compound .
Ácido úsnico: Otro compuesto derivado de líquenes con propiedades antibacterianas.
Propiedades
IUPAC Name |
methyl 8,10-dichloro-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O7/c1-5-9-16(11(20)13(22)10(5)19)26-14-6(2)8(17(23)25-4)12(21)7(3)15(14)27-18(9)24/h21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFRVZNHRFQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347940 | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-54-7 | |
| Record name | Leoidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105350-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leoidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,4-dichloro-3,8-dihydroxy-1,6,9-trimethyl-11-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Leoidin?
A1: this compound has been identified as an inhibitor of the Forkhead box protein M1 (FOXM1) []. Specifically, it disrupts the binding of FOXM1 to DNA, hindering its transcriptional activity. This inhibition was demonstrated in a study utilizing a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay []. While the exact binding mechanism remains to be fully elucidated, this finding suggests this compound's potential to influence cellular processes regulated by FOXM1, such as cell proliferation.
Q2: What is the structural relationship between this compound and Gangathis compound?
A2: this compound and Gangathis compound are both depsidones isolated from the lichen Lecanora gangaleoides Nyl []. The structure of this compound was elucidated by chemically transforming it into a diphenyl ether, a compound also obtainable from Gangathis compound []. This suggests a close structural relationship between the two compounds. Further studies are needed to fully characterize the exact structural differences and their impact on the biological activities of this compound and Gangathis compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-pent-1-enyl]pyridine](/img/structure/B33674.png)
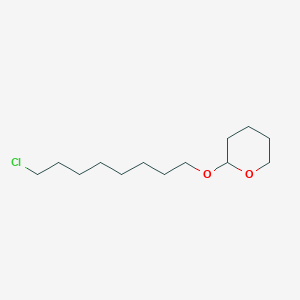
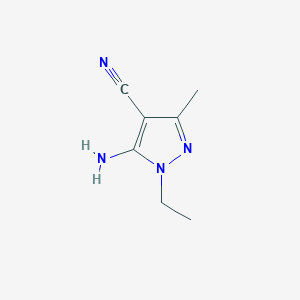
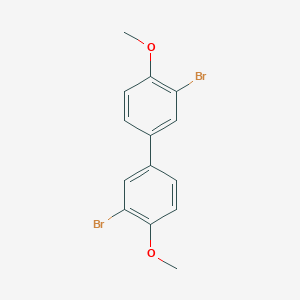
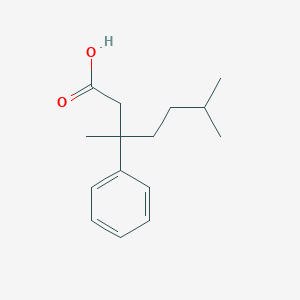
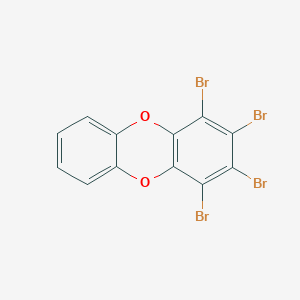
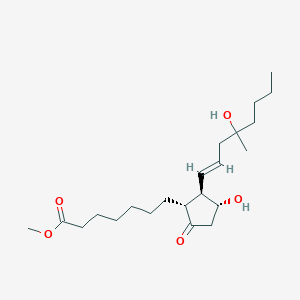
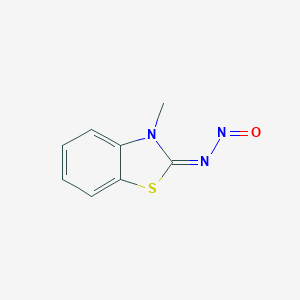
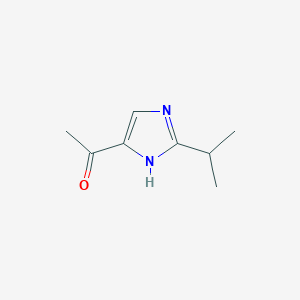
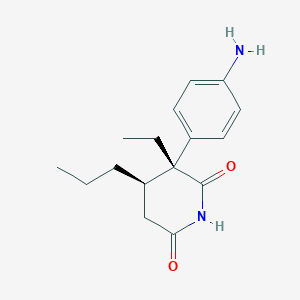
![3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid](/img/structure/B33693.png)
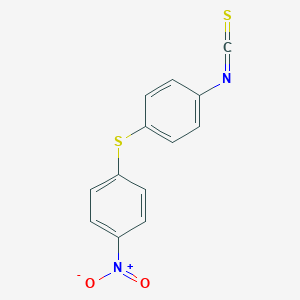
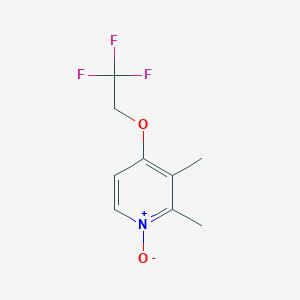
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
